molecular formula C15H18O2S B11948191 (3AR,7AR)-3A-Methyl-7A-phenyl-1,3,3A,4,7,7A-hexahydro-2-benzothiophene 2,2-dioxide CAS No. 1217461-01-2

(3AR,7AR)-3A-Methyl-7A-phenyl-1,3,3A,4,7,7A-hexahydro-2-benzothiophene 2,2-dioxide

Cat. No.: B11948191
CAS No.: 1217461-01-2
M. Wt: 262.4 g/mol
InChI Key: KFJGNOHKCCNQNH-LSDHHAIUSA-N
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Description

(3AR,7AR)-3A-Methyl-7A-phenyl-1,3,3A,4,7,7A-hexahydro-2-benzothiophene 2,2-dioxide is a complex organic compound belonging to the class of benzothiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,7AR)-3A-Methyl-7A-phenyl-1,3,3A,4,7,7A-hexahydro-2-benzothiophene 2,2-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, followed by oxidation to introduce the dioxide functionality. Specific reagents and catalysts, such as sulfur-containing compounds and oxidizing agents, are often employed to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(3AR,7AR)-3A-Methyl-7A-phenyl-1,3,3A,4,7,7A-hexahydro-2-benzothiophene 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions, including solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

(3AR,7AR)-3A-Methyl-7A-phenyl-1,3,3A,4,7,7A-hexahydro-2-benzothiophene 2,2-dioxide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3AR,7AR)-3A-Methyl-7A-phenyl-1,3,3A,4,7,7A-hexahydro-2-benzothiophene 2,2-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3AR,7AR)-3A-Methyl-7A-phenyl-1,3,3A,4,7,7A-hexahydro-2-benzothiophene 2,2-dioxide stands out due to its specific substitution pattern and the presence of both methyl and phenyl groups

Properties

CAS No.

1217461-01-2

Molecular Formula

C15H18O2S

Molecular Weight

262.4 g/mol

IUPAC Name

(3aR,7aR)-3a-methyl-7a-phenyl-1,3,4,7-tetrahydro-2-benzothiophene 2,2-dioxide

InChI

InChI=1S/C15H18O2S/c1-14-9-5-6-10-15(14,12-18(16,17)11-14)13-7-3-2-4-8-13/h2-8H,9-12H2,1H3/t14-,15+/m0/s1

InChI Key

KFJGNOHKCCNQNH-LSDHHAIUSA-N

Isomeric SMILES

C[C@@]12CC=CC[C@@]1(CS(=O)(=O)C2)C3=CC=CC=C3

Canonical SMILES

CC12CC=CCC1(CS(=O)(=O)C2)C3=CC=CC=C3

Origin of Product

United States

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